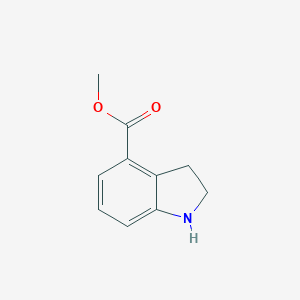

メチルインドリン-4-カルボン酸メチル

概要

説明

Methyl indoline-4-carboxylate is a chemical compound that is part of the indole and indoline families. Indoles and their derivatives are of significant interest due to their presence in many natural products and pharmaceuticals. The compound itself is a derivative of indoline-2-carboxylic acid, which can be further modified to produce various biologically active molecules.

Synthesis Analysis

The synthesis of derivatives related to methyl indoline-4-carboxylate can be achieved through several methods. One approach involves the Cu(I)-catalyzed intramolecular amination of aryl bromides to produce N-substituted indole-3-carboxylic acid derivatives, which are structurally similar to methyl indoline-4-carboxylate . Another method includes the reaction of Morita-Baylis-Hillman acetates with sodium methoxide in methanol, leading to the formation of methyl 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates . Additionally, indoline-2-carboxylic acid can be nitrated and dehydrogenated to yield methyl nitroindole-2-carboxylates .

Molecular Structure Analysis

The molecular structure of methyl indoline-4-carboxylate derivatives can be characterized using various spectroscopic techniques. For instance, solid-state NMR spectroscopy and X-ray diffraction measurements have been used to elucidate the structure of new methyl indole-3-carboxylate derivatives . These techniques can provide detailed information about the molecular conformation and crystal packing, which are essential for understanding the compound's properties and reactivity.

Chemical Reactions Analysis

Methyl indoline-4-carboxylate and its derivatives can undergo a variety of chemical reactions. For example, the synthesis of 3-carboxylated indoles through a tandem process involving cyclization of 2-ethynylanilines followed by CO2 fixation is a reaction that demonstrates the potential for incorporating carboxylate groups into the indole framework . This type of reaction is valuable for creating compounds with increased complexity and potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl indoline-4-carboxylate derivatives are influenced by their molecular structure. The presence of substituents on the indole or indoline ring can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of nitro groups into the indoline framework can significantly alter the compound's electronic properties and reactivity, as seen in the synthesis of methyl 5- and 6-nitroindole-2-carboxylates . Additionally, the crystal structure of a novel indoline derivative has been studied, revealing intermolecular hydrogen bonding and C-H···π interactions that contribute to the stability of the compound .

科学的研究の応用

インドール誘導体の合成における役割

インドール誘導体は、メチルインドリン-4-カルボン酸メチルを含む、さまざまな生物学的に活性な化合物の合成に重要な役割を果たしています . それらは、がん細胞、微生物、およびヒトの体のさまざまな種類の障害の治療に使用されます . この重要な環系の重要性から、新規な合成方法の調査が進められています .

生物活性

メチルインドリン-4-カルボン酸メチルなどのインドール誘導体は、さまざまな生物学的に重要な特性を示します . 近年、生物活性化合物としての用途から、注目を集めています .

腸内細菌由来インドール研究における役割

インドールとその誘導体は、腸内微生物によって触媒されるトリプトファンの代謝によって生成される代謝物です . 核レセプターの活性化、腸ホルモンの調節、およびシグナル伝達分子としての細菌の生物学的効果への影響により、インドールとその誘導体は腸の恒常性を維持し、肝臓の代謝と免疫応答に影響を与えます .

その他の関連構造の合成における用途

3,4-ジヒドロ-2(1H)-ピリドン(3,4-DHPo)とその誘導体は、優勢な構造であり、広範囲の標的に対する生物活性のため、その関連性が向上しています . それらは、特に、顕著な生物活性を有するさまざまな化合物の合成前駆体として重要です .

非従来型合成における役割

言及された複素環の従来の多成分合成に加えて、非従来型の手順が改訂され、効率の向上を示し、溶媒がない状態で反応を実行することを可能にしています

作用機序

Safety and Hazards

“Methyl indoline-4-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for Acute oral toxicity, Acute dermal toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system .

将来の方向性

特性

IUPAC Name |

methyl 2,3-dihydro-1H-indole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)8-3-2-4-9-7(8)5-6-11-9/h2-4,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWXPFSYLFDFHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CCNC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585692 | |

| Record name | Methyl 2,3-dihydro-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

155135-61-8 | |

| Record name | Methyl 2,3-dihydro-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 155135-61-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

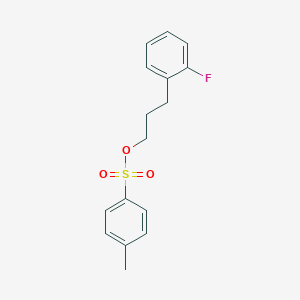

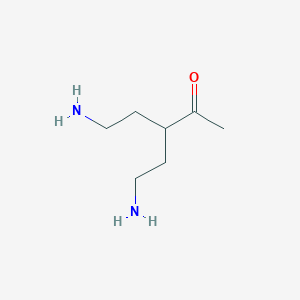

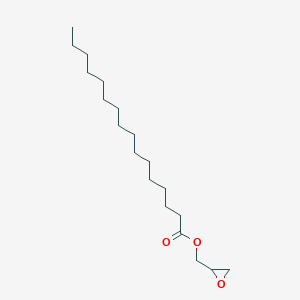

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzenesulfonamide](/img/structure/B136064.png)

![4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile](/img/structure/B136076.png)

![2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B136085.png)

![3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol](/img/structure/B136096.png)